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2-(Aziridin-1-yl)ethanamine HCl

Cat. No.: B13403986
M. Wt: 122.60 g/mol
InChI Key: HWJHAHGHSWKFJH-UHFFFAOYSA-N
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Description

Contextualizing Aziridine (B145994) as a Pivotal Reactive Scaffold in Advanced Organic Synthesis

Aziridines serve as crucial intermediates in the synthesis of a wide array of organic compounds. rsc.orgnih.gov Their high reactivity makes them valuable precursors for producing diverse molecules, including those with biological activity. researchgate.netrsc.org The development of efficient methods to create aziridines has been a key focus in synthetic chemistry. illinois.edu Recent advancements include electrochemical methods that allow for the transformation of unactivated alkenes into aziridines, expanding the range of accessible N-alkyl aziridine products. nih.gov

The Intrinsic Strain and Reactivity of the Aziridine Ring System

The defining feature of the aziridine ring is its significant ring strain, estimated to be around 27 kcal/mol. researchgate.netwikipedia.org This strain arises from the compressed bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain makes the ring susceptible to opening by various reagents, a characteristic that is central to its synthetic utility. illinois.eduwikipedia.org The high reactivity of aziridines, driven by the release of this ring strain, allows them to be transformed into a variety of more stable, ring-opened products. researchgate.net

Overview of Aziridine Reactivity Profiles and Synthetic Utility as a Key Intermediate

The reactivity of aziridines is dominated by nucleophilic ring-opening reactions. illinois.eduwikipedia.org This process can be initiated by a wide range of nucleophiles, including alcohols, amines, and carbon-based nucleophiles like organolithium and organocuprate reagents. wikipedia.org The regioselectivity of this ring-opening is often influenced by the substituents on the aziridine ring. illinois.edu Beyond simple ring-opening, aziridines can participate in other transformations such as cycloadditions and ring enlargements, further highlighting their versatility as synthetic intermediates. rsc.org The activation of the aziridine nitrogen, often by converting it into an aziridinium (B1262131) ion, can enhance its reactivity towards nucleophiles. mdpi.comnih.gov

Structural Significance of the 2-(Aziridin-1-yl)ethanamine Moiety and its Dual Reactivity Centers

The molecule 2-(Aziridin-1-yl)ethanamine possesses two key reactive sites: the strained aziridine ring and the primary amino group of the ethanamine side chain. This dual functionality makes it a particularly interesting building block. The aziridine ring can undergo the characteristic ring-opening reactions, while the primary amine can participate in a variety of reactions typical of amines, such as acylation and alkylation. This allows for a range of selective chemical modifications at either end of the molecule, providing a pathway to diverse and complex molecular architectures. The hydrochloride salt form of this compound enhances its stability and handling properties.

Chemical and Physical Properties of 2-(Aziridin-1-yl)ethanamine and its HCl salt

PropertyValueSource(s)
Molecular Formula C4H10N2 lookchem.comguidechem.comalfa-chemistry.com
Molecular Weight 86.14 g/mol lookchem.comalfa-chemistry.com
Melting Point 125-127 °C lookchem.comchemicalbook.com
Boiling Point 126-128 °C chemicalbook.com
Density 0.9204 g/cm³ (at 25 °C) chemicalbook.com
pKa 10.14 ± 0.10 (Predicted) lookchem.comguidechem.com
Appearance Colorless Oil chemicalbook.com
Solubility Freely soluble in water (396 g/L at 25 °C) guidechem.com

This table summarizes key physicochemical properties of 2-(Aziridin-1-yl)ethanamine and its hydrochloride salt, compiled from various chemical data sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11ClN2 B13403986 2-(Aziridin-1-yl)ethanamine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

2-(aziridin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-1-2-6-3-4-6;/h1-5H2;1H

InChI Key

HWJHAHGHSWKFJH-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCN.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Aziridin 1 Yl Ethanamine Hcl and Analogous Aziridine Amine Systems

Direct Synthetic Routes to 2-(Aziridin-1-yl)ethanamine and Related Aminoethyl Aziridines

Direct synthesis aims to construct the target molecule in a minimal number of steps. One of the earliest and most fundamental methods for creating the parent aziridine (B145994) ring was developed by Gabriel in 1888. nih.gov More contemporary direct approaches to N-substituted aziridines, including those with aminoethyl groups, often involve the reaction of an amine with a precursor that already contains the aziridine ring or a group that can be easily converted into one. For instance, N-(2-Aminoethyl)aziridine can be formed by reacting aziridine with a suitable two-carbon electrophile bearing a protected or latent amino group.

Another direct approach involves the reaction of aziridine with sulfurous acid to produce taurine, showcasing the ring-opening of aziridine by a nucleophile to form a functionalized ethanamine derivative. wikipedia.org While not yielding an aminoethyl aziridine directly, this reaction highlights the principle of using aziridine as a starting material for such structures.

A notable example of a more complex analog is N-(2-aminoethyl)-1-aziridine-ethanamine, which is an ethane-1,2-diamine where a hydrogen on one amino group is substituted by a 2-(aziridin-1-yl)ethyl group. nih.gov The synthesis of such compounds can be envisioned through the alkylation of an excess of ethylenediamine (B42938) with a suitable aziridine-containing electrophile.

Starting MaterialsReagentProductReference
AziridineSulfurous AcidTaurine wikipedia.org
Ethane-1,2-diamine2-(aziridin-1-yl)ethyl-containing electrophileN-(2-aminoethyl)-1-aziridine-ethanamine nih.gov

Intramolecular Cyclization Approaches to Aziridine Formation

Intramolecular cyclization is a powerful and widely used strategy for forming aziridine rings. This method relies on a molecule containing both a nucleophilic amine and a suitable leaving group on adjacent carbons, allowing for an intramolecular SN2 reaction to close the ring.

Cyclization of β-Haloamines and β-Amino Alcohols

The cyclization of β-haloamines is a classic and straightforward method for aziridine synthesis. wikipedia.org In this reaction, the amine functional group displaces an adjacent halide in an intramolecular fashion to form the aziridine ring. wikipedia.org This process is analogous to the formation of epoxides from halohydrins. wikipedia.org

Similarly, β-amino alcohols are common precursors for aziridines. clockss.org The hydroxyl group is first converted into a good leaving group, such as a tosylate or a sulfate (B86663) ester (as in the Wenker synthesis), which is then displaced by the amine to form the ring. wikipedia.orgclockss.org The Mitsunobu reaction is another effective method for the cyclization of β-amino alcohols. wikipedia.org For the synthesis of 2-(Aziridin-1-yl)ethanamine, a precursor like N-(2-aminoethyl)-2-chloroethylamine could theoretically undergo intramolecular cyclization, where the primary amine would need to be selectively protected to allow the secondary amine to effect the ring closure.

Precursor TypeKey Reaction PrincipleCommon Reagents/Named ReactionsReference
β-HaloamineIntramolecular nucleophilic substitutionBase-induced cyclization wikipedia.org
β-Amino AlcoholConversion of OH to a good leaving group, followed by intramolecular SN2Wenker Synthesis (sulfate ester formation), Mitsunobu Reaction, tosylation wikipedia.orgclockss.org

Ring Closure Reactions from Substituted Amino Alcohols

The synthesis of aziridines from substituted amino alcohols is a versatile approach. For example, optically active N-trityl benzyl (B1604629) aziridinecarboxylates can be prepared from N-Tr-(S)-serine or N-Tr-(S)-threonine benzyl esters by treatment with sulfuryl chloride and triethylamine. clockss.org This demonstrates the conversion of a substituted amino alcohol derivative into an aziridine.

Another strategy involves the reduction of azidoalcohols. Trialkyl phosphines can reduce 2-azido alcohols to an α-alcohol phosphine (B1218219) imide intermediate, which then cyclizes to form the aziridine. wikipedia.org The synthesis of 2-(adamantan-1-yl)aziridine has been achieved through the reduction of the corresponding β-azido alcohol with lithium aluminum hydride (LiAlH4). researchgate.net This approach could be adapted for amino-substituted aziridines by using a precursor containing both an azide (B81097) and a protected amine.

The De Kimpe aziridine synthesis provides another route, generating aziridines by reacting an α-chloroimine with a nucleophile like a hydride, cyanide, or a Grignard reagent. wikipedia.org

Aziridination of Olefins Utilizing Amine-Based Nitrogen Sources

The direct addition of a nitrogen atom across a carbon-carbon double bond is a highly efficient method for constructing the aziridine ring.

Nitrene Addition Strategies to Alkenes

Nitrene addition to alkenes is a well-established method for synthesizing aziridines. wikipedia.orgyoutube.com Nitrenes, which are electron-deficient nitrogen species, can be generated from various precursors and react with alkenes in a cycloaddition reaction. youtube.comnih.gov For the synthesis of N-functionalized aziridines, including those with amine functionalities, this method can be envisioned, although the high reactivity of nitrenes can be a challenge. nih.gov

A modern approach utilizes N-aminopyridinium reagents for olefin aziridination. This two-step process involves first forming an N-pyridinium aziridine intermediate, which can then undergo further reactions, such as Ni-catalyzed cross-coupling with aryl boronic acids to yield N-aryl aziridines. nih.gov This strategy offers a way to incorporate a generic aryl nitrene equivalent. nih.gov

Transition Metal-Catalyzed Aziridination of Olefins

Transition metal catalysis has become a cornerstone of modern aziridination chemistry, offering high efficiency and control. Rhodium catalysts, for instance, have been used with O-(2,4-dinitrophenyl)hydroxylamine (DPH) as an amine source to achieve the smooth conversion of a wide range of olefins to N-H and N-methyl aziridines. nih.gov

Bismuth(III) triflate has been shown to catalyze the reaction of aldimines (generated in situ from aldehydes and amines) with ethyl diazoacetate to produce aryl aziridine carboxylates with high yields and excellent cis-diastereoselectivity. organic-chemistry.org Similarly, montmorillonite (B579905) K-10 clay acts as a solid acid catalyst for the stereoselective reaction of imines with ethyl diazoacetate, also favoring the cis-aziridine product. organic-chemistry.org These methods highlight the use of imines, derived from amines, as key components in the catalytic formation of aziridines.

Catalyst/ReagentSubstratesKey FeaturesReference
Rhodium catalystOlefins, O-(2,4-dinitrophenyl)hydroxylamine (DPH)Forms N-H and N-methyl aziridines nih.gov
Bismuth(III) triflateAldimines, ethyl diazoacetateHigh yield, excellent cis-diastereoselectivity organic-chemistry.org
Montmorillonite K-10Imines, ethyl diazoacetateSolid acid catalyst, stereoselective for cis-aziridines organic-chemistry.org

Organocatalytic Approaches to Alkene Aziridination

Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis of aziridines from alkenes, offering an alternative to traditional metal-mediated reactions. These methods often provide high levels of stereocontrol. Chiral amines, for instance, have been successfully employed for the aziridination of electron-deficient alkenes. libretexts.org One notable approach involves the reaction of electron-deficient alkenes with an aminimide, which serves as an effective NH-transfer reagent. libretexts.org This reaction is initiated by the in situ generation of a hydrazinium (B103819) salt from a tertiary amine and O-mesitylenesulfonylhydroxylamine (MSH), followed by deprotonation to form the aminimide, which then undergoes aziridination. libretexts.org

Furthermore, amine organocatalysis is a particularly effective method for the aziridination of α,β-unsaturated aldehydes. libretexts.orgrsc.org These reactions leverage the ability of chiral secondary amines to form reactive enamine intermediates with the aldehyde, which then undergo diastereoselective aziridination.

The table below summarizes key findings in organocatalytic aziridination.

Table 1: Organocatalytic Aziridination of Alkenes

Catalyst Type Substrate Nitrogen Source Key Features
Chiral Amine Electron-deficient alkenes Aminimides (from MSH) In situ generation of the aminating agent. libretexts.org

Electrochemical and Photoredox-Catalyzed Aziridination Methodologies

In recent years, electrochemical and photoredox-catalyzed methods have gained prominence as sustainable and efficient routes to aziridines. These techniques often operate under mild conditions and can avoid the use of harsh chemical oxidants. nih.govnyu.edu

Electrochemical Aziridination Electrochemical synthesis provides a green alternative by replacing chemical redox agents with electricity. nih.gov One strategy involves the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate, which then reacts with primary amines in the presence of a base to form N-alkyl aziridines. nih.gov This method is advantageous as it decouples the oxidative alkene activation from the aziridination step, allowing a broad range of oxidatively sensitive amines to be used. nih.gov

Another electrochemical approach is the oxidative dehydrogenative C(sp³)–H amination, which constructs trans-2,3-disubstituted aziridines from β-aminocarbonyl compounds. acs.org This intramolecular cyclization uses potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell, generating only hydrogen gas as a byproduct. acs.org Additionally, electro-oxidative flow protocols have been developed for the oxidant-free aziridination of natural products and other bioactive molecules. nih.gov

Photoredox-Catalyzed Aziridination Visible-light photoredox catalysis offers a mild pathway for generating nitrogen-centered radicals for alkene aziridination. thieme-connect.comrsc.org A common method involves using N-protected 1-aminopyridinium salts as precursors for N-centered radicals. thieme-connect.comrsc.org Upon irradiation with visible light in the presence of a photocatalyst, the pyridinium (B92312) salt generates the radical, which then adds to an alkene stereospecifically. thieme-connect.com

Another innovative photoredox strategy utilizes readily accessible azoxy-triazenes as nitrogen atom sources. nyu.eduorganic-chemistry.org Under visible light, these compounds fragment to produce a free singlet nitrene, which then reacts with alkenes with high chemoselectivity, avoiding the need for external oxidants or transition metals. nyu.edu The development of N-aziridinyl radicals as reactive intermediates via photoredox activation has also opened new avenues, enabling the transfer of intact aziridine fragments to olefins. thieme-connect.comacs.org

Table 2: Comparison of Modern Aziridination Methodologies

Methodology Catalyst/Mediator Nitrogen Source Key Advantages
Electrochemical Thianthrene/Reticulated Vitreous Carbon Primary Amines Couples unactivated alkenes and oxidatively sensitive amines. nih.gov
Electrochemical Potassium Iodide (KI) Internal Amine Oxidant-free intramolecular C-H amination. acs.org
Photoredox Iridium or Ruthenium Complexes N-Protected Aminopyridinium Salts Mild conditions, high diastereoselectivity. thieme-connect.comrsc.org
Photoredox None (Direct Excitation) Azoxy-Triazenes Metal- and external oxidant-free nitrene generation. nyu.edu

Enzymatic Pathways in Aziridine Biosynthesis

While aziridine-containing natural products are rare, accounting for only about 0.016% of known natural products, their potent biological activity has driven research into their biosynthesis. nih.govresearchgate.net Until recently, the enzymatic machinery for installing the strained aziridine ring was largely unknown. nih.gov

Significant advances have been made in identifying and characterizing aziridine-forming enzymes. nih.gov Many of these are non-heme iron(II)- and 2-(oxo)glutarate-dependent (Fe/2OG) oxygenases. nih.gov These enzymes are believed to utilize a high-valent iron(IV)-oxo species to initiate the reaction by cleaving a C-H bond on the substrate. nih.govcmu.edu This is followed by a polar capture of the resulting carbocation intermediate by a nearby amine group to close the three-membered ring. nih.gov

Furthermore, cytochrome P450 enzymes have been engineered through directed evolution to catalyze enantioselective intermolecular aziridination, a reaction not known in nature. acs.org By introducing specific mutations into the active site of a bacterial cytochrome P450, researchers created a biocatalyst capable of producing chiral aziridines from styrenes and tosyl azide with high enantiomeric excess (up to 99% ee) and significant catalytic turnovers. acs.org This work highlights the potential of engineering enzymes to perform novel and synthetically valuable transformations. acs.org

Synthetic Transformations from Precursor Heterocyclic Compounds

Aziridines can be synthesized not only by forming the ring from acyclic precursors but also by transforming other heterocyclic compounds.

Conversion from Triazolines, Epoxides, and Oximes

From Triazolines: 1,2,3-Triazolines, which are typically formed via a [3+2] cycloaddition between an azide and an alkene, serve as excellent precursors to aziridines. acs.org The conversion is achieved through the extrusion of nitrogen gas (N₂), a process that can be induced either thermally or photochemically. nih.govwikipedia.org The photoinduced denitrogenation of crystalline triazolines, for example, can proceed with high efficiency to yield the corresponding aziridines. nih.gov This approach is advantageous as it circumvents many of the challenges associated with other synthetic routes. acs.org

From Epoxides: The structural similarity between epoxides and aziridines makes the conversion of one to the other a logical synthetic strategy. A common method involves a two-step sequence: regioselective ring-opening of the epoxide with an azide nucleophile (e.g., sodium azide) to form a β-azido alcohol, followed by reduction of the azide and subsequent ring closure. wikipedia.orgchem-station.comorganic-chemistry.org The Blum-Ittah aziridine synthesis is a classic example of this transformation. wikipedia.orgchem-station.com The reduction of the intermediate β-azido alcohol can be accomplished using reagents like triphenylphosphine (B44618), which facilitates the Staudinger reaction, leading to cyclization and elimination of triphenylphosphine oxide. chem-station.com

From Oximes: Certain types of oximes can be directly converted to aziridines through reduction with specific hydride reagents. tandfonline.com For instance, aryl ketoximes and oximes with an aromatic ring on the carbon alpha to the oxime group can be reduced with lithium aluminum hydride (LAH) in solvents like tetrahydrofuran (B95107) (THF) to yield aziridines in good yields. tandfonline.com The reaction is sensitive to the oxime's structure and configuration. nih.govtandfonline.com Another method, the Hoch-Campbell ethylenimine synthesis, involves the reaction of certain oximes with Grignard reagents to afford aziridines. wikipedia.org

Synthesis via α-Chloroimine Derivatives

The De Kimpe aziridine synthesis provides a route to aziridines from α-chloroimine derivatives. wikipedia.org In this reaction, an α-chloroimine is treated with a nucleophile, such as a hydride source (e.g., sodium borohydride), a cyanide salt, or a Grignard reagent. wikipedia.org The nucleophile attacks the imine carbon, leading to an intermediate that undergoes intramolecular cyclization with the displacement of the chloride ion to form the aziridine ring. This method is versatile for producing various substituted aziridines.

Functionalization and Derivatization Strategies for Aziridine-Containing Amines

The high ring strain of aziridines makes them versatile electrophilic building blocks for the synthesis of more complex nitrogen-containing molecules. The ring-opening of aziridines is a common and powerful strategy for derivatization.

Regioselective ring-opening with various nucleophiles provides access to a wide array of functionalized amines. For example, aziridines can be opened by amine nucleophiles, including the N-terminus or side chains of amino acids and peptides, to form new adducts under mild, catalyst-free conditions. rsc.org This has been used as a method for linking peptide strands. rsc.org The ring-opening of activated aziridines with aryl aldehyde oximes, catalyzed by a Lewis acid, yields substituted oxime amino ethers. thieme-connect.com

Recent advances have also focused on catalyst-controlled functionalization. A nickel-catalyzed dynamic kinetic activation of 2-alkyl aziridines enables unconventional, branched-selective coupling reactions with styrenes and trifluoromethyl alkenes. nih.gov This strategy overrides the inherent substrate-controlled regioselectivity and allows for functionalization at the N-adjacent site of the aziridine. nih.gov

Furthermore, the aziridine ring itself can be transferred to other molecules. The generation of N-aziridinyl radicals via photoredox catalysis allows for the transfer of the intact aziridine group to olefins, leading to products of 1,2-hydroxyaziridination. acs.org This represents a novel disconnection in aziridination chemistry, where the aziridine acts as the incoming fragment rather than being built in place. thieme-connect.comacs.org These diverse strategies underscore the utility of aziridines as key intermediates in the synthesis of functionalized amine derivatives. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Insights of 2 Aziridin 1 Yl Ethanamine Hcl and Its Derivatives

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The most prominent reaction of aziridines is their ring-opening by nucleophiles. mdpi.com This process is thermodynamically favorable due to the release of approximately 26 kcal/mol of ring strain. nih.gov The regioselectivity and stereoselectivity of this reaction are influenced by several factors, including the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions.

Regioselectivity and Stereoselectivity in Aziridine Ring Opening

The regioselectivity of aziridine ring-opening is highly dependent on the electronic and steric nature of the substituents on the ring and the nucleophile. researchgate.net In the case of asymmetrically substituted aziridines, the nucleophile can attack either of the two ring carbons. Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. mdpi.com However, under acidic conditions, the reaction can proceed through an SN1-like mechanism, where the nucleophile attacks the more substituted carbon due to the formation of a more stable carbocation-like transition state. frontiersin.org

For instance, the reaction of a chiral aziridine with thiophenol is fully regioselective, with the thiol group attacking the less substituted carbon of the aziridine ring. mdpi.comdntb.gov.uanih.gov The stereochemistry of the ring-opening is also a critical aspect. In many cases, the reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an SN2 reaction.

A study on the reductive ring opening of 3-substituted aziridine-2-carboxylates with samarium diiodide demonstrated that selective C–N bond cleavage can be achieved, yielding β-amino esters. acs.org The presence of an activating group on the aziridine nitrogen was found to be crucial for this selectivity. acs.org

Role of the Pendant Primary Amine Group in Intramolecular Cyclizations and Intermolecular Reactivity

The primary amine group in 2-(Aziridin-1-yl)ethanamine can act as an internal nucleophile, leading to intramolecular cyclization reactions. This can result in the formation of various nitrogen-containing heterocyclic compounds. The propensity for intramolecular versus intermolecular reactions depends on factors such as the concentration of the reactants and the specific reaction conditions.

In intermolecular reactions, the primary amine can react with other electrophiles present in the reaction mixture. This can lead to the formation of more complex molecules with diverse functionalities. For example, the reaction of aziridines with amines can lead to the formation of vicinal diamines. rsc.org

Catalytic Modulation of Aziridine Ring Opening (e.g., Lewis Acid, Transition Metal, Organocatalysis)

The ring-opening of aziridines can be effectively catalyzed by various catalytic systems, which can enhance the reaction rate and control the regioselectivity and stereoselectivity. mdpi.comdoaj.org

Lewis Acid Catalysis: Lewis acids can activate the aziridine ring by coordinating to the nitrogen atom, making it more susceptible to nucleophilic attack. nih.gov This approach has been used in the synthesis of functionalized chiral γ-lactams through a domino ring-opening/cyclization of activated aziridines with enolates. nih.gov The choice of Lewis acid can significantly influence the outcome of the reaction.

Transition Metal Catalysis: Transition metal complexes are powerful catalysts for a wide range of transformations involving aziridines. mdpi.comresearchgate.net Palladium-catalyzed ring-opening reactions have been developed for the synthesis of allylic amines and other nitrogen-containing compounds. researchgate.net Nickel-catalyzed reactions have also been explored for C-H coupling of benzamides and aziridines. mdpi.com These methods often proceed under mild conditions with high regioselectivity and stereoselectivity. mdpi.comresearchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a sustainable and efficient approach for various organic transformations, including aziridine ring-opening. Chiral organocatalysts can be used to achieve enantioselective ring-opening reactions, providing access to chiral building blocks.

Solvent-Free and Sustainable Methodologies in Aziridine Ring Opening

There is a growing interest in developing solvent-free and sustainable methods for chemical reactions to minimize environmental impact. monash.edu For aziridine ring-opening, several greener approaches have been reported.

For example, the nucleophilic ring-opening of aziridines with amines has been achieved under catalyst- and solvent-free conditions. rsc.org This method offers a simple and environmentally benign route to vicinal diamines. Another sustainable approach involves the use of cyclopentyl methyl ether (CPME), an environmentally benign solvent, for the preparation of NH-aziridines from vinyl azides. nih.gov Solvent choice has also been shown to control the regioselectivity of the ring-opening/coupling of aziridines with amines and carbon disulfide. rsc.org

Ring-Preserving Chemical Transformations at the Aziridine Nitrogen Atom

While ring-opening reactions are common, it is also possible to perform chemical transformations at the aziridine nitrogen atom without cleaving the three-membered ring. These reactions typically involve the lone pair of electrons on the nitrogen atom.

One such transformation is nitrogen inversion, where the substituent on the nitrogen atom rapidly inverts its configuration. acs.org Alkylation of the aziridine nitrogen is another example of a ring-preserving reaction. The reaction of a non-activated aziridine with an alkylating agent, such as methyl trifluoromethanesulfonate (B1224126), can lead to the formation of a stable aziridinium (B1262131) ion, which can then undergo further reactions. nih.gov

Ring-Expansion Reactions of Aziridines with Diverse Unsaturated Compounds

Due to their inherent ring strain, aziridines can undergo ring-expansion reactions with various unsaturated compounds to form larger heterocyclic systems. sioc-journal.cnresearchgate.net These reactions are valuable for the synthesis of important scaffolds for drugs and natural products. sioc-journal.cn

A common type of ring-expansion is the [3+2] cycloaddition reaction, where aziridines react with dipolarophiles like alkenes, alkynes, aldehydes, ketones, and nitriles to form five-membered rings such as pyrrolidines. sioc-journal.cnresearchgate.net These reactions can be mediated by various catalysts, including Lewis acids and transition metals. researchgate.net For example, a photoinduced triiodide-mediated [3+2] cycloaddition of N-Ts aziridines and alkenes provides regioselective access to a range of substituted pyrrolidines. researchgate.net

Ring-expansion to six-membered rings, such as dehydropiperidines, has also been achieved through the reaction of bicyclic aziridines with rhodium-supported vinyl carbenes. springernature.com This reaction proceeds through an aziridinium ylide intermediate. nih.govspringernature.com

Interactive Data Table: Examples of Aziridine Reactions

Reaction TypeReactantsCatalyst/ConditionsProductReference
Nucleophilic Ring-OpeningAziridine, ThiophenolMethylene chloride, room temperatureC-glycosyl-aminoethyl sulfide mdpi.com
Reductive Ring-Opening3-substituted aziridine-2-carboxylate, Samarium diiodide-β-amino ester acs.org
[3+2] CycloadditionN-Ts aziridine, AlkeneTriiodide, photoinducedSubstituted pyrrolidine researchgate.net
Ring-ExpansionBicyclic aziridine, Vinyl diazoacetateRh2(OAc)4Dehydropiperidine springernature.com
Solvent-Free Ring-OpeningAziridine, AmineCatalyst- and solvent-freeVicinal diamine rsc.org

Advanced Mechanistic Investigations of Aziridine Reactivity

The high reactivity of the aziridine ring, stemming from its significant ring strain (approximately 27 kcal/mol), makes it a valuable synthetic intermediate. acs.orgclockss.org This reactivity is harnessed in a variety of chemical transformations, primarily involving nucleophilic ring-opening. The mechanism of these reactions is highly dependent on the substitution pattern of the aziridine, particularly the nature of the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "non-activated". Activated aziridines bear electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen, which enhances their reactivity towards nucleophiles. clockss.org Non-activated aziridines, which have electron-releasing groups like alkyl substituents, are comparatively inert and typically require activation by an electrophile to facilitate ring-opening. researchgate.netwikipedia.org The compound 2-(Aziridin-1-yl)ethanamine, with an aminoethyl group on the nitrogen, falls into the category of non-activated aziridines. Understanding its reactivity, therefore, necessitates an examination of the advanced mechanistic studies performed on analogous systems.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for quantifying the reactivity of aziridines and for elucidating reaction mechanisms. The rate of aziridine ring-opening reactions is profoundly influenced by several factors, including the nature of the activating electrophile, the substituents on the carbon atoms of the ring, and the nucleophile.

Table 1: Relative Reactivity of Aziridinium Ions Based on Activating Electrophile This table, based on computational calculations, shows the qualitative order of reactivity for aziridinium ions generated from different electrophiles.

Activating Electrophile Group Relative Reactivity Reference
Acyl (e.g., from Acid Halide) Most Active nih.gov
Alkoxycarbonyl (e.g., from Haloformate) nih.gov
Trimethylsilyl (e.g., from TMS Halide) nih.gov
Alkyl (e.g., from Alkyl Halide) nih.gov
Proton (from Acid) nih.gov
Lewis Acid Complex Least Active nih.gov

Kinetic competition experiments are another powerful tool for mechanistic analysis. For example, in the aziridination of olefins via photoexcited azoxy-triazenes, a kinetic competition study between styrene (B11656) and methyl acrylate (B77674) was conducted to distinguish between a concerted pathway and a stepwise radical addition pathway. The resulting kinetic value was identical to previous reports for the formation of a free nitrene intermediate, providing strong evidence for a specific reaction channel. acs.org Similarly, the rate of reaction can be monitored to optimize conditions. In studies of titanocene-mediated radical ring-opening of N-acylated aziridines, computational studies confirmed that the cleavage of the C-N bond via electron transfer proceeds through a concerted process. mdpi.com

Isotope Labeling Experiments for Pathway Elucidation

Isotope labeling is an indispensable technique for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways and stereochemical outcomes. In the context of aziridine chemistry, deuterium (B1214612) labeling has been instrumental in understanding the stereospecificity of ring-opening reactions.

In another study, the reaction of enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate generated a stable aziridinium ion. Its subsequent reaction with various nucleophiles was found to be completely regio- and stereoselective, a finding critical for the synthesis of optically pure acyclic amines. nih.gov While not explicitly a labeling experiment, this reliance on chiral, pure starting materials serves a similar purpose in tracking stereochemical outcomes.

Characterization of Reactive Intermediates and Transition States

The high reactivity of aziridines means that their reactions often proceed through short-lived, high-energy intermediates and transition states. The direct observation and characterization of these species are challenging but provide unparalleled insight into the reaction mechanism. A combination of spectroscopic techniques and computational chemistry is often employed for this purpose.

Aziridinium Ions: The formation of an aziridinium ion is a common feature in the reactions of non-activated aziridines. wikipedia.orgnih.gov This tricyclic, cationic species has an increased ring strain of 47 kJ/mol compared to the parent aziridine, which significantly enhances its reactivity. wikipedia.org While sometimes stable enough to be generated and reacted in a stepwise manner nih.gov, the aziridinium ion is often a transient intermediate. nih.gov Computational studies have revealed fascinating details about its subsequent transformation. For the ring-opening of a simple aziridinium ion by a chloride ion, calculations have shown that the reaction proceeds through two sequential transition states without a stable intermediate between them. The first transition state involves the ring-opening, and the second corresponds to the rotation around the newly formed C-N bond to reach the final, stable product conformation.

N-Aziridinyl Radicals: Beyond ionic pathways, radical mechanisms are also important in aziridine chemistry. N-aziridinyl radicals have been identified as novel reactive intermediates that can transfer an intact aziridine group to other molecules. nih.govacs.org These transient species can be generated under mild photochemical conditions from N-pyridinium aziridines. Their existence has been directly confirmed through spin-trapping experiments coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.org Density Functional Theory (DFT) calculations complement these experimental findings, indicating that the N-aziridinyl radical is planar, with the unpaired electron residing in a p-orbital, which suggests electrophilic reactivity. acs.org

Table 2: Investigated Reactive Intermediates in Aziridine Reactions This table summarizes key reactive intermediates that have been characterized in studies of aziridine reactivity.

Intermediate Type Method of Generation Characterization Technique(s) Key Findings Reference(s)
Aziridinium Ion Protonation or alkylation of non-activated aziridine Computational (DFT), NMR Spectroscopy Often a transient intermediate; proceeds through sequential transition states upon ring-opening. nih.govnih.gov
N-Aziridinyl Radical Reductive photoactivation of N-pyridinium aziridines EPR Spectroscopy (spin-trapping), Computational (DFT) Planar radical intermediate; enables transfer of the aziridine group. nih.govacs.org
Azametallacyclobutane Oxidative addition of aziridine to Ni(0) or Pd(0) NMR Spectroscopy, X-ray Crystallography Isolable intermediate; forms via stereoinvertive addition to the less hindered C-N bond. acs.org
Azomethine Ylide Thermal/photochemical ring-opening of activated aziridines Trapping with dipolarophiles Forms via electrocyclic ring-opening; used in 1,3-dipolar cycloadditions. wikipedia.org

Applications in Advanced Organic Synthesis with Focus on 2 Aziridin 1 Yl Ethanamine Scaffolds

Synthesis of Complex Nitrogen-Containing Architectures

The 2-(Aziridin-1-yl)ethanamine scaffold is a key starting point for the synthesis of various acyclic, functionalized nitrogenous compounds. The inherent reactivity of the aziridine (B145994) ring allows for regioselective bond cleavage, leading to the formation of valuable building blocks. nih.govmdpi.com

Vicinal diamines, or 1,2-diamines, are a crucial structural motif in numerous biologically active compounds, chiral ligands, and catalysts. nih.govresearchgate.net The ring-opening of aziridines with amine nucleophiles provides a direct and atom-economical route to these structures. organic-chemistry.org In the case of 2-(Aziridin-1-yl)ethanamine, the aziridine ring can be activated, typically with a Lewis or Brønsted acid, to facilitate an attack by an external amine nucleophile. This aminolysis reaction proceeds via an SN2-type mechanism, breaking one of the carbon-nitrogen bonds of the ring to yield a substituted 1,2-diamine. organic-chemistry.org

The reaction of an N-alkyl-substituted aziridine with an iminium salt, another electrophilic partner, can also produce 1,2-diamines. researchgate.net Furthermore, various metal catalysts, including those based on scandium, iron, and indium, have been shown to efficiently catalyze the aminolysis of N-substituted aziridines, often with high yields and selectivity. organic-chemistry.org The use of 2-(Aziridin-1-yl)ethanamine in such reactions would result in the formation of a triamine structure, a valuable scaffold for further functionalization.

organic-chemistry.orgresearchgate.net
Table 1: General Scheme for Synthesis of Substituted 1,2-Diamines from 2-(Aziridin-1-yl)ethanamine
ReactantReagentsProduct TypeKey TransformationReference
2-(Aziridin-1-yl)ethanamine1. Acid Catalyst (e.g., Sc(OTf)3) 2. Amine Nucleophile (R1R2NH)Substituted TriamineCatalytic ring-opening of the aziridine with an amine.
2-(Aziridin-1-yl)ethanamineIminium Salt ([R1R2N=CR3R4]+X-)Substituted TriamineRing-opening of the aziridine with an iminium salt electrophile.

β-Amino acids are fundamental components of various pharmaceuticals and peptidomimetics. google.comgoogle.com The synthesis of β-amino acids and other functionalized amines can be achieved through the nucleophilic ring-opening of aziridines. This strategy involves attacking one of the aziridine ring carbons with a suitable carbon nucleophile. mdpi.com

For the preparation of a β-amino acid derivative from 2-(Aziridin-1-yl)ethanamine, the key step would be a regioselective ring-opening with a cyanide anion or a carboxylate equivalent. The resulting product, after hydrolysis of the nitrile or further manipulation, would yield a β-amino acid structure bearing the N-(2-aminoethyl) substituent. While the direct ring-opening of non-activated aziridines with carbon nucleophiles can be challenging, the reaction is well-documented for activated aziridines (e.g., N-sulfonyl or N-acyl derivatives). bioorg.orgmdpi.com Therefore, a synthetic route could involve in situ activation of the 2-(Aziridin-1-yl)ethanamine scaffold before the introduction of the nucleophile.

The β-phenethylamine skeleton is a privileged scaffold found in a vast array of biologically active molecules, including neurotransmitters and pharmaceuticals. nih.govmdpi.com The arylation of aliphatic aziridines represents a highly modular and attractive method for synthesizing these compounds. ucla.edu Recent advances have established several protocols for this transformation, which could be applied to 2-(Aziridin-1-yl)ethanamine.

Key strategies include:

Nickel-Catalyzed Cross-Coupling: This method utilizes a nickel catalyst to couple an organozinc nucleophile (ArZnX) with an aziridine that has been activated by bromide-promoted ring-opening. nih.govresearchgate.net This approach is notable for its ability to accommodate a wide range of functional groups.

Phenonium Ion-Mediated Ring Opening: Treatment of benzyl-substituted aziridines with a strong Lewis acid like titanium tetrachloride (TiCl4) can generate a phenonium ion intermediate. Subsequent nucleophilic attack leads to complex phenethylamine (B48288) derivatives. nih.gov

Ni/Photoredox Cross-Electrophile Coupling: A photoassisted nickel-catalyzed reaction can couple aryl iodides with alkyl aziridines. Mechanistic studies suggest the reaction proceeds through the in situ formation of a β-iodoamine intermediate via nucleophilic ring-opening by iodide. ucla.edu

nih.govresearchgate.netnih.govucla.edu
Table 2: Selected Synthetic Routes to β-Phenethylamines from Aziridine Precursors
MethodKey ReagentsAziridine Substrate TypeDescriptionReference
Ni-Catalyzed Negishi CouplingNi Catalyst, Organozinc (RZnX), Bromide SourceN-Pyridinium AziridinesBromide-promoted ring-opening followed by stereoconvergent Ni-catalyzed cross-coupling.
Phenonium Ion-Mediated OpeningTiCl4Unsymmetrical 2,3-disubstituted AziridinesA stereospecific transformation proceeding through a phenonium ion intermediate.
Ni/Photoredox CouplingNi Catalyst, Photocatalyst, Aryl IodideN-Tosyl or N-Boc protected Aliphatic AziridinesReductive cross-coupling enabled by in situ formation of a β-iodoamine electrophile.

Allylic amines are important synthetic intermediates for the preparation of nitrogen-containing natural products. nih.gov While not as common as the analogous rearrangement of epoxides to allylic alcohols, the β-elimination of aziridines to form allylic amines is a known transformation. This reaction typically proceeds via an E2-like pathway induced by a strong, non-nucleophilic base. nih.gov

For this isomerization to occur with a substrate like 2-(Aziridin-1-yl)ethanamine, a proton on a carbon adjacent to the aziridine ring must be removed by a base, followed by the concerted opening of the three-membered ring. The efficiency and regioselectivity of this rearrangement are highly dependent on the substituents on the aziridine ring and the reaction conditions. While reports often feature aziridines with activating groups (e.g., N-acyl or N-tosyl) to facilitate the elimination, the fundamental principle could potentially be applied to the 2-(Aziridin-1-yl)ethanamine scaffold under suitable conditions. nih.gov

Access to Diverse Heterocyclic Scaffolds Utilizing Aziridine Intermediates

The high ring strain of aziridines makes them ideal precursors for ring expansion reactions, providing access to larger, more complex heterocyclic systems.

Azetidines, the four-membered saturated aza-heterocycles, are important structural units in medicinal chemistry and serve as versatile synthetic intermediates. magtech.com.cnorganic-chemistry.org The ring expansion of aziridines to azetidines is a well-established synthetic strategy. u-tokyo.ac.jp One of the most common methods involves the reaction of an aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide. organic-chemistry.org This reagent acts as a one-carbon unit, attacking one of the aziridine carbons and initiating a sequence that results in the formation of the four-membered azetidine (B1206935) ring.

Another approach involves the reaction of aziridines with ketenes, which can be generated in situ from diazooxoesters. beilstein-journals.org This process is considered an electrophilic ring expansion and provides a clean, catalyst-free method to access functionalized oxazolines, and conceptually, could be adapted for azetidine synthesis with different reagents. These ring expansion strategies highlight the utility of aziridine precursors like 2-(Aziridin-1-yl)ethanamine for constructing more complex heterocyclic frameworks. nih.govyoutube.com

organic-chemistry.org
Table 3: Representative Ring Expansion of an Aziridine to an Azetidine
Aziridine TypeReagentProductMechanism/DescriptionReference
N-ArenesulfonylaziridineDimethylsulfoxonium methylide1-ArenesulfonylazetidineOne-pot reaction involving nucleophilic attack by the sulfur ylide, followed by ring closure.

Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Imidazoles, Thiazoles, Pyrroles)

The transformation of aziridines into stable five-membered aromatic heterocycles represents a powerful strategy in synthetic organic chemistry. These methods often capitalize on the electrophilic nature of the aziridine carbon atoms, which are susceptible to attack by nucleophiles, initiating a cascade of reactions that culminate in the formation of the heterocyclic ring.

Pyrroles: The synthesis of multi-substituted pyrroles can be achieved from aziridine precursors through a highly atom-economical process involving regiospecific aziridine ring-opening followed by an intramolecular cyclization. mdpi.comnih.gov This approach often utilizes a Lewis acid or protic acid to facilitate the ring-opening by a nucleophile and the subsequent Knorr-type cyclization. mdpi.comnih.gov For instance, substituted aziridines can react with various nucleophiles, and the resulting intermediate undergoes cyclization to yield a diverse range of pyrrole (B145914) derivatives. mdpi.com Metal-catalyzed methods, employing catalysts based on gold or platinum, have also been developed for the ring expansion of alkynyl-substituted aziridines to form substituted pyrroles. organic-chemistry.org

Imidazoles: Imidazoles, another critical class of five-membered heterocycles, can be synthesized from precursors derived from aziridines. One common strategy involves the use of 2H-azirines, which are isomers of aziridines, as key intermediates. For example, a ZnCl₂-catalyzed [3+2] cycloaddition reaction between benzimidates and 2H-azirines provides multisubstituted imidazoles under mild conditions. organic-chemistry.org Similarly, a regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, also yields 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org Copper-catalyzed reactions of aziridines with imines have also been reported to produce imidazolidines, which can be seen as precursors to imidazoles through subsequent oxidation. frontiersin.org

Thiazoles: The synthesis of thiazoles often follows the well-established Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. researchgate.netbepls.com While a direct conversion from 2-(Aziridin-1-yl)ethanamine is less common, aziridine derivatives can serve as precursors to the necessary building blocks. For example, the ring-opening of an N-protected aziridine can yield a β-amino alcohol, which can be further functionalized to generate a suitable thioamide or α-aminoketone for a subsequent thiazole (B1198619) synthesis. More advanced, metal-catalyzed methods are also emerging. An iridium-catalyzed C–H insertion of sulfoxonium ylides has been applied to the synthesis of a library of thiazoles, demonstrating high functional group tolerance. acs.org

Table 1: Synthesis of Five-Membered Heterocycles from Aziridine Scaffolds
HeterocycleSynthetic StrategyCatalyst/ReagentKey FeaturesReference
PyrrolesRegiospecific ring-opening and Knorr-type cyclizationLewis acid or protic acid (e.g., TMSN₃)Atom-economical, generates multi-substituted pyrroles. mdpi.com
PyrrolesGold-catalyzed ring expansionAu(I) catalystEffective for aryl-substituted N-tosyl alkynyl aziridines. organic-chemistry.org
Imidazoles[3+2] Cycloaddition of 2H-azirines and benzimidatesZnCl₂Mild conditions, high functional group tolerance. organic-chemistry.org
ImidazolesCopper-catalyzed reaction of aziridines with iminesCopper catalystForms imidazolidine (B613845) intermediates. frontiersin.org
ThiazolesIridium-catalyzed ylide insertionIridium complexBroad substrate scope and functional group tolerance. acs.org

Generation of Six- and Seven-Membered Heterocycles (e.g., Pyrazines, Pyrimidines, Isoquinolines, Benzodiazepines)

Aziridine scaffolds are instrumental in constructing larger heterocyclic systems, including six- and seven-membered rings, which form the core of many pharmacologically active compounds.

Pyrazines and Pyrimidines: The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net An N-substituted 2-(aziridin-1-yl)ethanamine can be envisioned as a precursor to the required 1,2-diamine through nucleophilic ring-opening. Manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols is another route to 2,5-substituted pyrazines. nih.gov Similarly, pyrimidine (B1678525) synthesis frequently employs the condensation of a 1,3-bifunctional three-carbon unit with an amidine, urea, or guanidine. bu.edu.eggsconlinepress.com Aziridine derivatives can be strategically employed to generate these precursors. For instance, ring-opening of a suitably substituted aziridine could provide a fragment for subsequent cyclization into a pyrimidine ring. mdpi.com

Isoquinolines: Several efficient methods have been developed for the synthesis of isoquinoline (B145761) derivatives starting from aziridines. bas.bg A cascade ring-opening/cyclization of aziridines catalyzed by Yb(OTf)₃ has been reported. bas.bgresearchgate.net Another approach involves a rhodium-catalyzed synthesis through selective bond cleavage followed by C-H activation and cyclization with internal alkynes. bas.bg Furthermore, a silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an effective route to substituted isoquinolines. nih.gov

Benzodiazepines: Aziridines serve as excellent precursors for the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic importance. One strategy involves the SN2-type ring-opening of activated aziridines with 2-bromobenzylamine (B1296416), followed by a copper-powder-mediated intramolecular C-N bond formation. researchgate.net An enantioselective route has also been developed, utilizing a dynamic kinetic asymmetric transformation (DyKAT) in the ring-opening of racemic 2-aryl-N-tosylaziridines with a chiral copper catalyst. acs.orgacs.org The resulting products can be cyclized to form enantioenriched 1,4-benzodiazepine (B1214927) derivatives. acs.orgacs.org A grinding-induced, atom-economic, one-pot protocol involving the ring-opening-ring-closure cascade of aziridines with anthranilic acids has also been reported. researchgate.net

Table 2: Synthesis of Six- and Seven-Membered Heterocycles from Aziridines
HeterocycleSynthetic StrategyCatalyst/ReagentYieldReference
IsoquinolinesCascade ring opening/cyclizationYb(OTf)₃Good bas.bg, researchgate.net
IsoquinolinesReaction with α-benzyl TosMIC derivativesAlEt₂Cl68% bas.bg, researchgate.net
BenzodiazepinesRing-opening with 2-bromobenzylamine and Cu-mediated cyclizationCopper powderUp to 94% researchgate.net
BenzodiazepinesGrinding-induced cascade with anthranilic acidsLiBr72-91% researchgate.net
BenzodiazepinesEnantioselective ring-opening and cyclizationCu(I)-(S)-BINAP / AgNO₃/DBUUp to 88% (cyclization) acs.org, acs.org

Chiral Aziridines as Versatile Stereoselective Building Blocks

Chiral aziridines are exceptionally valuable intermediates in asymmetric synthesis. sci-hub.se Their utility stems from the ability to undergo highly stereo- and regiocontrolled ring-opening reactions with a wide variety of nucleophiles. sci-hub.se This allows for the transfer of chirality from the aziridine to the product, providing access to enantiomerically pure or enriched compounds such as amino acids, alkaloids, and β-lactam antibiotics. sci-hub.se The development of efficient and stereoselective methods for the synthesis of chiral aziridines is, therefore, a significant focus in organic chemistry. bas.bg These methods include the aziridination of alkenes using chiral catalysts or the conversion of enantiopure precursors like amino alcohols. rsc.orgacs.org

Enantioselective Transformations Involving Aziridine Ring Systems

The enantioselective transformation of aziridines, particularly through catalytic asymmetric ring-opening, is a cornerstone of modern synthetic chemistry. nih.gov These reactions allow for the desymmetrization of meso-aziridines or the kinetic resolution of racemic aziridines, providing efficient access to chiral building blocks.

A variety of chiral catalytic systems have been developed for this purpose. For instance, bimetallic catalysts have been shown to facilitate the highly enantioselective ring-opening of meso-aziridines with silyl (B83357) nucleophiles, producing chiral 1,2-azidoamides and 1,2-amidonitriles with up to 99% enantiomeric excess (ee). nih.gov These products are valuable precursors to enantiomerically pure 1,2-diamines and β-amino acids. nih.gov Magnesium-catalyzed asymmetric ring-opening of aziridines with indoles has also been achieved using commercially available chiral ligands, yielding products with high enantioselectivity. nih.gov

Dynamic kinetic asymmetric transformation (DyKAT) represents a particularly powerful strategy. In this approach, a racemic starting material is converted into a single enantiomer of the product in potentially 100% yield. An example is the copper-catalyzed ring-opening of racemic 2-aryl-N-tosylaziridines, which, under the right conditions, furnishes ring-opened products with excellent yields and high enantioselectivity (up to 99% ee). acs.orgacs.org The strategic design of the nucleophile, chiral catalyst, and reaction conditions is crucial for the success of these transformations. acs.org

Table 3: Enantioselective Ring-Opening Transformations of Aziridines
Aziridine SubstrateNucleophileCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
meso-AziridinesSilyl nucleophiles (e.g., TMSN₃)Bimetallic catalyst1,2-Azidoamides, 1,2-AmidonitrilesUp to 99% nih.gov
N-AcylaziridinesIndoleMg-catalyst with chiral ligandIndole-substituted chiral aminesHigh nih.gov
Racemic 2-aryl-N-tosylaziridinesStrategically designed N-nucleophileCu(I)-(S)-BINAPRing-opened precursors to benzodiazepinesUp to 99% acs.org, acs.org
Racemic activated aziridines2-Fluorophenyl substituted N-nucleophileCu(I)-(S)-BINAPRing-opened productsUp to 81% acs.org

Role in Polymer Science and Advanced Materials Chemistry

Polymerization Strategies Involving Aziridine (B145994) Monomers

Aziridine monomers can be polymerized through several mechanisms, primarily cationic and anionic ring-opening polymerizations, leading to polymers with distinct architectures.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing non-activated aziridines. rsc.org The process is typically initiated by acids or other cationic species that protonate or otherwise cationize the nitrogen atom of the aziridine ring, forming a reactive aziridinium (B1262131) cation. utwente.nl This initiation starts a chain reaction where the aziridinium ion is attacked by the nitrogen of another monomer molecule. utwente.nlresearchgate.net

A key characteristic of aziridine CROP is the formation of highly branched polymers, such as hyperbranched polyethylenimine (hbPEI). researchgate.netguidechem.commolport.com This branching occurs because the secondary amine groups within the growing polymer chain can also attack aziridinium ions, leading to a complex, dendritic structure. researchgate.net The polymerization of aziridine via CROP is complex and can involve several simultaneous reactions, including linear propagation, branching, and deprotonation. researchgate.net The mechanism can be influenced by the stability of the cationic species involved, proceeding through either an SN1 or SN2 pathway.

In contrast to CROP, anionic ring-opening polymerization (AROP) of aziridines typically yields linear polymers. guidechem.com However, for AROP to occur, the aziridine monomer must be "activated." chemsrc.com This involves substituting the acidic proton on the nitrogen atom with a strong electron-withdrawing group, most commonly a sulfonyl group (e.g., mesyl or tosyl). chemsrc.comCurrent time information in Bangalore, IN. This activation serves two main purposes: it makes the ring's carbon atoms more susceptible to nucleophilic attack and deactivates the lone pair on the nitrogen atoms within the developing polymer chain, thus preventing the branching reactions that characterize CROP. guidechem.comCurrent time information in Bangalore, IN.

The AROP of N-sulfonylaziridines can proceed as a living polymerization, which allows for precise control over the molecular weight and dispersity of the resulting linear poly(sulfonylaziridine)s. chemsrc.comresearchgate.net These polymers can then be subjected to post-polymerization modification to remove the activating sulfonyl groups, yielding linear polyamines. researchgate.net More recently, other activating groups, such as tert-butyloxycarbonyl (BOC), have been explored, as they can be removed under milder conditions to yield linear polyethyleneimine (lPEI). guidechem.com

Table 1: Comparison of CROP and AROP for Aziridine Monomers

FeatureCationic Ring-Opening Polymerization (CROP)Anionic Ring-Opening Polymerization (AROP)
Monomer Type Unsubstituted/non-activated aziridinesN-activated aziridines (e.g., N-sulfonyl) chemsrc.comCurrent time information in Bangalore, IN.
Mechanism Chain-growth via cationic intermediates (aziridinium ions) researchgate.netChain-growth via nucleophilic attack on activated aziridine
Polymer Architecture Highly branched (e.g., hyperbranched PEI) guidechem.commolport.comLinear guidechem.comalfa-chemistry.com
Control Limited control over molecular weight and structure molport.comCan be a living polymerization, allowing good control chemsrc.comresearchgate.net
Branching Occurs via attack by amine groups in the polymer backbone researchgate.netPrevented by the electron-withdrawing activating group guidechem.comCurrent time information in Bangalore, IN.

Certain aziridine-containing compounds can undergo polymerization without a traditional initiator. One such process involves the copolymerization of a nucleophilic monomer with an electrophilic one, where the monomers react to form a zwitterion that subsequently initiates and propagates the polymerization. molport.com For instance, the copolymerization of N-(2-hydroxyethyl)aziridine with electrophilic monomers like tetrahydrophthalic anhydride (B1165640) has been reported to proceed via this mechanism. molport.com

In other contexts, the inherent reactivity of the aziridine ring can lead to spontaneous or thermally induced polymerization, although this is often less controlled. Some highly activated aziridines may polymerize spontaneously, while others are designed to be stable under ambient conditions. researchgate.net Additionally, radical ring-opening reactions have been observed, such as the reaction of N-tosyl aziridine with molten elemental sulfur, which represents another pathway for polymerization driven by the unique reactivity of the aziridine ring. nih.gov

2-(Aziridin-1-yl)ethanamine HCl as a Specific Monomer or Polymer Functionalizing Agent

2-(Aziridin-1-yl)ethanamine, also known as 1-(2-aminoethyl)aziridine, is a bifunctional molecule containing both a primary amine (–NH₂) and a tertiary aziridine ring. chemsrc.comontosight.ai This dual functionality makes it a versatile building block in polymer chemistry. The hydrochloride salt form suggests good solubility and stability for use in aqueous reaction systems.

As a monomer, 2-(Aziridin-1-yl)ethanamine can participate in polymerization reactions in several ways. The primary amine can react with monomers like bis(acrylamides) through a Michael addition reaction to form linear poly(amido amine)s, a strategy demonstrated with the structurally similar 1-(2-aminoethyl)piperazine. uni-muenchen.de The presence of both the primary amine and the reactive aziridine ring allows it to act as a comonomer in reactions with compounds like 1,2-ethanediamine to produce polyamine copolymers. nih.gov The aziridine ring itself can be opened during polymerization, leading to the incorporation of its ethylamine (B1201723) structure into the polymer backbone. In a metal-induced "aziridine dimerization," two aziridine molecules can react to form N-(2-aminoethyl)aziridine, which then acts as a bidentate ligand, demonstrating the compound's potential as a structural unit. nsf.gov

As a functionalizing agent, 2-(Aziridin-1-yl)ethanamine can be grafted onto existing polymers that have reactive sites, such as carboxylic acid or acyl chloride groups. The primary amine would react with the polymer, leaving the aziridine ring as a pendant group available for further reactions, such as cross-linking or subsequent functionalization.

Formation of Cross-Linked Polymer Networks

The high reactivity of the aziridine ring makes polyfunctional aziridines excellent cross-linking agents for polymers containing active hydrogen atoms, such as those with carboxyl groups. This is a widely used strategy to improve the physical and chemical properties of water-based acrylic emulsions and polyurethane dispersions.

The cross-linking mechanism is initiated when an active hydrogen from a group like a carboxylic acid protonates the nitrogen of the aziridine ring. This protonation activates the ring, which is then opened by a nucleophilic attack from the carboxylate anion of the polymer resin. When a polyfunctional aziridine (containing two or more aziridine groups) is used, it can react with multiple polymer chains, forming a robust, three-dimensional cross-linked network. This process typically occurs at ambient or slightly elevated temperatures as the coating or adhesive dries and the pH of the system drops, which accelerates the reaction. The resulting network structure enhances properties like mechanical strength, durability, and chemical resistance. nih.gov

Chemical Modification and Functionalization of Polymer Backbones using Aziridine Reactivity

The ring-opening reaction of aziridine provides a powerful tool for the post-polymerization modification of materials. researchgate.netuni-muenchen.de Polymers can be synthesized with pendant aziridine groups, which serve as "clickable" moieties for introducing a wide range of chemical functionalities. rsc.orgnsf.gov

This strategy involves first incorporating the aziridine group into a polymer backbone, for example, through the hydrosilylation of a vinyl-functionalized aziridine onto a polysiloxane like PDMS. rsc.orgnsf.gov The resulting aziridine-functionalized polymer can then be modified through a chemoselective and regio-specific ring-opening reaction. nsf.gov A diverse array of nucleophiles can be used to open the aziridine ring, allowing for the covalent attachment of different functional groups and the tailoring of the polymer's properties on a molecular level. rsc.orgnih.gov This method has been used to extend the side-chain length of copolymers through a Lewis acid-assisted ring-opening of the aziridine moieties. uni-muenchen.de This approach is highly advantageous as it allows for the creation of diverse functional materials from a single parent polymer, retaining the desirable physical properties of the original backbone while adding new chemical capabilities. nsf.gov

Advanced Analytical Methodologies for Characterization in 2 Aziridin 1 Yl Ethanamine Hcl Chemistry

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of aziridine-containing compounds and their reaction products. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural characterization of aziridine (B145994) derivatives. rjptonline.org Both proton (¹H) and carbon-¹³ (¹³C) NMR provide key insights into the molecular framework. The strained three-membered ring of aziridines results in characteristic upfield chemical shifts for the ring protons and carbons compared to their acyclic amine counterparts. ipb.pt

In ¹H NMR spectra, the protons on the aziridine ring typically appear at distinct chemical shifts. For example, in fat-derived aziridines, these protons can appear as a multiplet around δ 1.94 ppm. ipb.pt The addition of D₂O can be used to exchange the labile N-H proton, causing the adjacent C-H signal to simplify to a sharp singlet, which can aid in signal assignment. ipb.pt Dynamic NMR studies at variable temperatures can also be used to investigate processes like nitrogen inversion, which is influenced by substituents on the ring. acs.org

In ¹³C NMR spectra, the carbon atoms of the aziridine ring are also shifted upfield, appearing, for instance, at δ 34.67 and 34.82 ppm in certain fat-derived aziridines. ipb.pt The chemical shift of the aziridinyl nitrogen in ¹⁵N NMR is also characteristic; N-alkylation causes a downfield shift, while C-alkylation results in an upfield shift relative to the parent aziridine. ipb.pt Two-dimensional NMR techniques, such as COSY and HMQC, are essential for assigning the full proton and carbon resonances, especially in complex molecules like aziridine-fused sugar units. ipb.pt

Table 1: Characteristic NMR Chemical Shifts for Aziridine Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HAziridine Ring CH1.94 - 3.95 ipb.ptacs.org
¹HAziridine Ring NH2.83 - 3.09 ipb.pt
¹³CAziridine Ring C34 - 47 ipb.pt
¹⁵NAziridine N (unsubstituted)~ -8.5 (relative to NH₃) ipb.pt
¹⁵NN-alkyl Aziridine0.7 - 33.5 (relative to NH₃) ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is critical for determining molecular weights and elemental compositions and for deducing structures through fragmentation patterns. However, the analysis of aziridines can be challenging. Tandem mass spectrometry (MS²) based on collision-activated dissociation (CAD) often fails to produce diagnostic fragmentation patterns for ionized aziridines. acs.org

To overcome this, specialized MS³ approaches have been developed. One such method involves selective gas-phase ion-molecule reactions. acs.org For instance, protonated aziridines can react with tris(dimethylamino)borane (B1346698) (TDMAB) to form adduct ions, which, upon subsequent CAD, yield diagnostic fragment ions. acs.org Another advanced technique is aziridination-assisted mass spectrometry, where derivatizing a molecule (like a nonpolar lipid) with an N-H aziridine group enhances ionization efficiency and allows for the determination of C=C bond positions through characteristic fragmentation upon CID-MS/MS. nih.gov For 2-(Aziridin-1-yl)ethanamine, GC-MS analysis has shown its presence in certain biological samples. mdpi.com Furthermore, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) has been used for the sensitive detection of aziridine, monitoring the specific ion at m/z 44.1. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. In the context of aziridine chemistry, IR can confirm the presence of the N-H bond and monitor reactions involving the aziridine ring. Primary and secondary amines, including aziridines, exhibit characteristic N-H stretching bands near 3300 cm⁻¹. wikipedia.org The IR spectrum of 2-methylaziridine (B133172) has been studied in detail, with assignments made for the vibrational spectra of its conformers. cdnsciencepub.com

IR spectroscopy is particularly useful for monitoring the ring-opening reactions of aziridines. The disappearance of peaks associated with the intact aziridine ring and the appearance of new bands corresponding to the reaction product can be tracked. For example, the ring-opening of a poly(AziMA-MMA) copolymer was confirmed by the appearance of an absorbance peak at 1083 cm⁻¹, indicating the formation of an alkyl ether. rsc.org

Table 2: Key Infrared (IR) Absorption Frequencies for Aziridine-Related Functional Groups

Functional GroupVibration TypeFrequency (cm⁻¹)Reference
N-H (in amines)Stretch~3300 wikipedia.org
H-N-H (primary amine)Scissor~1600 wikipedia.org
C-NStretch~1000 wikipedia.org
C-O (alkyl ether)Stretch~1083 rsc.org

Chromatographic Separation and Analysis Techniques for Aziridine Derivatives

Chromatographic techniques are essential for separating 2-(Aziridin-1-yl)ethanamine HCl and its derivatives from complex mixtures, for both analytical and preparative purposes. The choice of technique depends on the volatility, polarity, and stability of the analytes.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. It has been successfully applied to the analysis of substituted aziridines and the enantiomeric separation of novel aziridines, often using cyclodextrin-based chiral stationary phases. researchgate.netnih.gov

GC coupled with mass spectrometry (GC-MS) provides both separation and identification capabilities. A headspace GC-MS method has been developed for the direct determination of aziridine residues in materials like leather, achieving a low limit of detection of 0.1 mg kg⁻¹. researchgate.net In a notable application, GC-MS was used to identify (2-aziridinylethyl)amine as a volatile organic compound emitted by virus-infected chili plants. mdpi.com While direct analysis is possible, some methods require derivatization of the amines to improve volatility and chromatographic performance. nih.govresearchgate.netcopernicus.org For instance, a GC-MS method for analyzing various amines involves derivatization with pentafluoropropionic anhydride (B1165640). semanticscholar.org

Table 3: Applications of GC and GC-MS in Aziridine Analysis

TechniqueApplicationSample MatrixKey Findings/ConditionsReference
GCEnantiomeric SeparationRacemic AziridinesCyclodextrin-based chiral stationary phases. researchgate.net
HS-GC-MSTrace AnalysisLeatherLOD of 0.1 mg kg⁻¹ for aziridine. researchgate.net
GC-MSMetabolite IdentificationChili PlantsIdentified (2-aziridinylethyl)amine. mdpi.com
GC-MSDirect DetectionLight Industrial ProductsIsooctane extraction, segmented temperature program. google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its high-pressure variant, UHPLC, are versatile techniques for separating a wide range of compounds, including those that are non-volatile or thermally labile. For aziridine derivatives, HPLC has often been shown to provide better enantiomeric separations compared to GC. researchgate.net Various chiral stationary phases, including those based on cyclodextrin, cyclofructan, amylose, and cellulose, have been employed for this purpose. researchgate.net

Reverse-phase (RP) HPLC is a common mode used for aziridine analysis. sielc.com For example, 1-(phenylsulfonyl)-aziridine can be analyzed using an acetonitrile/water mobile phase, with formic acid replacing phosphoric acid for mass spectrometry compatibility. sielc.com The use of smaller particle columns (e.g., 3 µm) enables fast UHPLC applications. sielc.com UHPLC systems significantly reduce analysis times and improve resolution, which is particularly beneficial for complex mixtures or high-throughput screening. mdpi.com

Solid Phase Microextraction (SPME) Applications in Sample Preparation

Solid Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that integrates sampling, isolation, and concentration into a single step. sigmaaldrich.commdpi.com It uses a fiber coated with an extractive phase (a polymer or sorbent) to concentrate analytes from a sample matrix before analysis by GC or HPLC. sigmaaldrich.com

SPME is particularly advantageous for analyzing trace levels of volatile and semi-volatile compounds in complex matrices, such as environmental, biological, and food samples. sigmaaldrich.comnih.gov The technique is highly versatile, with different fiber coatings available to target analytes of varying polarities. researchgate.net By controlling parameters like coating type, sampling time, and temperature, SPME can provide consistent and quantifiable results for low-concentration analytes like aziridine derivatives, making it an excellent choice for sample cleanup and pre-concentration. sigmaaldrich.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for highly polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography. researchgate.netnih.gov This makes it exceptionally well-suited for the analysis of polar amines like 2-(Aziridin-1-yl)ethanamine.

A rapid and sensitive HILIC-MS method has been specifically developed for the direct determination of aziridine and its precursor, 2-chloroethylamine, in various matrices without the need for derivatization. nih.govresearchgate.netnih.gov This method utilizes a short (5 cm) UHPLC column with a robust BEH stationary phase and an isocratic mobile phase, allowing for a total analysis time of less than five minutes. nih.govresearchgate.net The method demonstrates excellent linearity and can achieve parts-per-billion (ppb) sensitivity using a standard single quadrupole mass spectrometer, making it suitable for trace-level analysis of genotoxic impurities in pharmaceutical substances. nih.govresearchgate.net

Table 4: Performance of a HILIC-MS Method for Aziridine (AZ) and 2-Chloroethylamine (CEA) Detection

ParameterAziridine (AZ)2-Chloroethylamine (CEA)Reference
Linearity Range 0.5 µg/L to 10 µg/L0.5 µg/L to 10 µg/L nih.govresearchgate.net
Correlation Coefficient (R²) > 0.99> 0.99 nih.govresearchgate.net
MS Ion Monitored (m/z) 44.179.9 nih.govresearchgate.net
Analysis Time < 5 minutes (including sample prep)< 5 minutes (including sample prep) nih.govresearchgate.net
Recovery in Glycine Matrix Within 5% of targetWithin 5% of target nih.gov
Repeatability in Glycine Matrix (%RSD) < 4%< 4% nih.gov

Computational and Theoretical Investigations of 2 Aziridin 1 Yl Ethanamine Hcl and Aziridine Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving aziridines. These computational studies provide a molecular-level understanding of reaction mechanisms, transition states, and the energetic factors that govern the transformation of these strained heterocycles.

The nature of the substituent on the aziridine (B145994) nitrogen and carbon atoms significantly influences the reaction pathway and energetics. DFT studies have shown that electron-withdrawing groups on the nitrogen atom, such as acyl or sulfonyl groups, activate the aziridine ring towards nucleophilic attack, making the ring-opening process more favorable. mdpi.com Conversely, non-activated aziridines, those with electron-donating groups on the nitrogen, are generally more stable and less reactive towards nucleophiles. nih.gov

A comparative DFT analysis of the reactivity of activated versus non-activated 2-(bromomethyl)aziridines with sodium methoxide (B1231860) highlighted these differences. The study revealed that while the barriers for direct displacement of the bromide were comparable, ring-opening was only feasible for the activated (N-tosyl) aziridine and not for the non-activated (N-benzyl) analogue. This underscores the critical role of the N-substituent in modulating the electronic properties and, consequently, the reactivity of the aziridine ring.

Furthermore, DFT calculations have been employed to investigate the mechanism of CO2 fixation by aziridine derivatives to form oxazolidinones. researchgate.net These studies proposed that the reaction initiates with the coordination of CO2 to the aziridine nitrogen, followed by an intramolecular nucleophilic attack of a CO2 oxygen atom on a ring carbon. researchgate.net The presence of a solvent or a catalyst, such as NaBr, was shown to lower the activation energy of this process. researchgate.net

Table 1: Calculated Activation Energies for Ring-Opening of Differently Protected Aziridines
N-SubstituentActivation Energy (kJ/mol)Reference
N-mesyl+16.3 nih.gov
N-tosyl+14.9 nih.gov
N-(2-picolinoyl)Lower than N-sulfonyl nih.gov

This table illustrates the influence of the nitrogen substituent on the activation energy for the ring-opening process, as determined by DFT calculations.

In Silico Identification and Characterization of Enzymes Involved in Aziridine Formation

While chemical synthesis of aziridines is well-established, nature has also evolved enzymatic strategies to construct this strained ring system. researchgate.net In silico methods have been pivotal in identifying and characterizing the enzymes responsible for aziridine formation in the biosynthesis of various natural products. nih.govresearchgate.net

A significant class of enzymes implicated in aziridination are the non-heme iron (Fe)/α-ketoglutarate-dependent oxygenases. researchgate.netresearchgate.net For example, the enzyme TqaL from the fungus Penicillium aethiopicum has been shown to catalyze the formation of an aziridine ring from L-valine during the biosynthesis of a natural product with antibiotic properties. cmu.edu Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to elucidate the reaction mechanism of TqaL. researchgate.net These studies suggest that an iron(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from the Cβ-H bond of the amino acid substrate. nih.govresearchgate.net This is followed by the polar capture of a carbocation intermediate by the amine to form the aziridine ring. nih.govresearchgate.net

In silico approaches, such as sequence similarity network and genome-neighborhood network analysis, have been used to discover new enzymes with potential aziridine-forming capabilities. cmu.edu This has led to the identification and characterization of TqaL homologues from other fungi, such as Hypocrea atroviridis and Penicillium digitatum. cmu.edu Interestingly, depending on the substrate provided, these enzymes can exhibit different stereospecificity and can even be diverted to perform hydroxylation instead of aziridination. cmu.edu

Another enzymatic strategy for aziridine formation involves sulfotransferase enzymes. In the biosynthesis of ficellomycin, a sulfotransferase is proposed to activate a hydroxyl group by transferring a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netnih.gov This creates a good leaving group, which is then displaced by an adjacent amine in an intramolecular nucleophilic attack to close the aziridine ring. researchgate.netnih.gov Structural analysis of homologous enzymes has revealed that they orient the substrate to achieve an almost 180° dihedral angle between the amino group and the sulfate (B86663) group, facilitating an SN2-like reaction. nih.gov

Table 2: Key Enzymes Involved in Aziridine Biosynthesis
Enzyme ClassCofactor/SubstrateProposed MechanismNatural ProductReference
Non-heme iron oxygenaseFe(II)/α-ketoglutarateC-H bond activation, carbocation intermediate2-aminoisobutyric acid researchgate.netnih.govresearchgate.net
SulfotransferasePAPSSulfation, intramolecular cyclizationFicellomycin, Vazabitide A, Azinomycin B researchgate.netnih.govnih.gov

This table summarizes the classes of enzymes identified through in silico and experimental studies that are involved in the biosynthesis of aziridine-containing natural products.

Theoretical Modeling of Ring Strain and its Influence on Chemical Reactivity

The high reactivity of aziridines is intrinsically linked to the significant strain energy stored within their three-membered ring structure. acs.orgrsc.org Theoretical modeling has been crucial in quantifying this ring strain and understanding its profound impact on the chemical behavior of these molecules.

The ring strain of aziridine has been estimated to be approximately 27 kcal/mol. acs.org This high level of strain arises from bond angle distortion, forcing the atoms into an unnatural geometry compared to their ideal bond angles in acyclic systems. The release of this strain energy is a powerful thermodynamic driving force for ring-opening reactions, making aziridines valuable synthetic intermediates for the preparation of a wide range of β-functionalized alkylamines. acs.orgmdpi.com

High-level ab initio methods have been used to study the thermochemistry of aziridines and to investigate the energetics of their ring-opening reactions. acs.org For example, the conrotatory ring opening of aziridine to form an immonium ylide has been investigated computationally, providing insights into the electronic rearrangements that occur during this process. acs.org

Computational studies have also explored the impact of substituents on the ring strain and reactivity. The nature of the activating group on the nitrogen atom can influence the ease of ring opening. mdpi.com Furthermore, the regioselectivity of ring-opening reactions is highly dependent on the substitution pattern of the aziridine ring. mdpi.com Theoretical models have been developed to predict the outcome of these reactions, considering both steric and electronic effects. nih.gov For instance, in palladium-catalyzed reactions, computational results have shown that interactions between the catalyst and the aziridine substrate play a key role in determining the regioselectivity of the ring-opening event. acs.org

Table 3: Estimated Ring Strain Energy of Aziridine
Estimated Ring Strain (kcal/mol)Reference
~27 acs.org

This table provides the commonly cited value for the ring strain energy of the aziridine ring, a key determinant of its reactivity.

Computational Analysis of Supramolecular Interactions Relevant to Aziridine Systems

Beyond the covalent interactions that define the aziridine ring, non-covalent supramolecular interactions, particularly hydrogen bonding, play a significant role in the structure, stability, and reactivity of aziridine-containing systems. nih.govacs.org Computational analysis has provided detailed insights into these interactions.

Theoretical studies using methods like B3LYP and the quantum theory of atoms in molecules (QTAIM) have been employed to investigate hydrogen-bonded complexes of aziridine with other molecules, such as ammonia (B1221849). nih.gov These calculations have allowed for the characterization of N···H hydrogen bonds, including their strength and geometry. nih.gov The formation of these hydrogen bonds can lead to molecular deformations and shifts in vibrational frequencies, which can be predicted computationally and verified experimentally. nih.gov

In the context of more complex molecules, such as aziridinyl peptides, computational investigations have been used to study both intramolecular and intermolecular hydrogen bonding. acs.org These studies have shown that the aziridine nitrogen atom can act as both a hydrogen bond donor and acceptor. acs.org The balance between intramolecular and intermolecular hydrogen bonds can be influenced by the polarity of the surrounding environment. acs.org In nonpolar environments, intermolecular interactions may dominate, leading to the formation of supramolecular structures like β-sheets, while in polar solvents that can form stable hydrogen bonds, intramolecular interactions may be disrupted in favor of interactions with the solvent. acs.org

The activation of reagents for aziridination through hydrogen bonding has also been explored computationally. For example, it has been demonstrated that 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate iminoiodinanes for the metal-free aziridination of unactivated olefins through hydrogen bonding. nih.gov Computational and experimental evidence suggests that this hydrogen bond activation generates a more electrophilic species capable of direct nitrogen group transfer. nih.gov

Table 4: Types of Hydrogen Bonds Involving Aziridines Investigated Computationally
Interaction TypeSystem StudiedComputational MethodKey FindingReference
N···HAziridine-ammonia complexesB3LYP, QTAIMCharacterization of hydrogen bond strength and geometry nih.gov
N-H···O, C-H···OAziridinyl peptide crystalDFTAziridine N involved in H-bonding as donor and acceptor acs.org
I=N···H-OIminoiodinane-HFIPDFT (implicit)H-bond activation of the iminoiodinane for aziridination nih.gov

This table highlights the different types of hydrogen bonding interactions involving aziridines that have been characterized through computational studies.

Future Research Trajectories in 2 Aziridin 1 Yl Ethanamine Hcl Chemistry

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2-(Aziridin-1-yl)ethanamine and its derivatives is a paramount goal for future research. Current methodologies often rely on traditional approaches that may involve harsh reagents or produce significant waste. The future lies in the development of catalytic and one-pot syntheses that adhere to the principles of green chemistry.

One promising avenue is the metal-induced "aziridine dimerization" of aziridine (B145994) itself, which can lead to the formation of N-(2-aminoethyl)aziridine, the free base of the title compound. nih.govuni-muenchen.de This reaction, observed in the presence of copper(II) and palladium(II) complexes, represents a direct pathway to the core structure. nih.govuni-muenchen.de Future research could focus on optimizing this dimerization through the exploration of more efficient and recyclable catalysts, potentially utilizing earth-abundant metals to enhance the sustainability of the process.

Furthermore, catalyst- and solvent-free conditions for the nucleophilic ring-opening of aziridines by amines present a particularly green approach to synthesizing related diamine structures. rsc.org Expanding this methodology to the direct synthesis of 2-(Aziridin-1-yl)ethanamine by using ammonia (B1221849) as the nucleophile under mild, solvent-free conditions would be a significant advancement. The development of one-pot procedures that combine aziridination of a suitable precursor followed by in-situ dimerization or amination would also represent a major step forward in terms of process efficiency and waste reduction. rsc.org

Synthetic ApproachKey FeaturesPotential for Green Chemistry
Metal-Induced Aziridine DimerizationDirect formation of N-(2-aminoethyl)aziridine.Use of recyclable and earth-abundant metal catalysts.
Catalyst- and Solvent-Free AminationAvoids hazardous solvents and catalysts.High atom economy and reduced environmental impact.
One-Pot SynthesesCombines multiple steps into a single operation.Increased efficiency, reduced waste generation.

Elucidation of Undiscovered Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving 2-(Aziridin-1-yl)ethanamine HCl is crucial for controlling reaction outcomes and designing novel transformations. The regioselective ring-opening of the aziridine moiety is a key aspect that warrants further investigation. frontiersin.org While it is known that nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring, the factors governing this selectivity in the context of the 2-aminoethyl substituent are not fully understood. frontiersin.orgwikipedia.org

Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to map the potential energy surfaces of various reaction pathways. rsc.org This could uncover subtle electronic and steric effects that dictate the regioselectivity of the ring-opening with different nucleophiles. For instance, the protonation state of the primary amine under different pH conditions could significantly influence the electrophilicity of the aziridine ring and the preferred site of nucleophilic attack.

The mechanism of the aforementioned metal-induced aziridine dimerization also presents an area ripe for discovery. nih.govuni-muenchen.de Investigating the role of the metal center in activating the aziridine ring and facilitating the carbon-nitrogen bond formation could lead to the design of more effective catalysts. Unraveling these mechanistic details will not only advance fundamental chemical knowledge but also enable the development of more sophisticated synthetic strategies.

Expansion of Synthetic Utility in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a reactive electrophilic aziridine ring and a nucleophilic primary amine, makes it a versatile building block for the synthesis of complex molecules. While its use as a precursor in pharmaceutical and agrochemical synthesis is acknowledged, its full potential in the construction of intricate molecular architectures remains largely untapped. wikipedia.org

A promising direction is the use of 2-(Aziridin-1-yl)ethanamine derivatives in the synthesis of macrocycles. For example, aziridine-2-carboxaldehydes, which can be derived from the core structure, have been successfully employed in the preparation of peptide macrocycles. nih.gov The aziridine ring in these macrocycles can be further functionalized through nucleophilic ring-opening, allowing for late-stage modification and the introduction of diverse chemical functionalities. nih.gov Future work could explore the use of 2-(Aziridin-1-yl)ethanamine itself as a key component in the synthesis of novel macrocyclic hosts for applications in molecular recognition and catalysis.

Furthermore, the ability of the primary amine to be elaborated into various functional groups, combined with the ring-opening potential of the aziridine, opens up possibilities for the stereocontrolled synthesis of complex acyclic and heterocyclic systems. For example, N-(1-phenylethyl)aziridine-2-carboxylates have been used as chiral synthons in the synthesis of alkaloids, sphingoids, and amino acids. nih.gov Applying similar strategies to derivatives of 2-(Aziridin-1-yl)ethanamine could lead to efficient routes for a wide range of biologically active molecules.

Application AreaSynthetic StrategyPotential Outcomes
Macrocycle SynthesisIncorporation of the aziridine-ethylamine backbone into a cyclic structure.Novel host molecules, catalysts, and therapeutic agents.
Stereocontrolled SynthesisUtilization as a chiral building block after resolution or asymmetric synthesis.Access to enantiomerically pure complex natural products and pharmaceuticals.
Diversity-Oriented SynthesisCombinatorial modification of both the aziridine ring and the primary amine.Generation of libraries of novel compounds for biological screening.

Exploration of Emerging Applications in Advanced Materials Science

The unique reactivity of the aziridine ring in this compound makes it an attractive monomer for the development of novel polymers and advanced materials with unique properties. The ring-opening polymerization of aziridines can lead to the formation of polyethylenimines (PEIs), a class of polymers with a wide range of applications. wikipedia.org

Future research could focus on the controlled polymerization of 2-(Aziridin-1-yl)ethanamine to produce well-defined linear or branched polymers. The presence of the primary amine in each repeating unit would offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For instance, these functionalized polymers could be investigated as stimuli-responsive materials, where changes in pH or temperature could trigger alterations in their physical or chemical properties. rsc.orgnih.govnih.govmdpi.comwur.nl

The development of self-healing materials based on aziridine chemistry is another exciting frontier. acs.orgsciencedaily.comelsevierpure.comyoutube.com The reversible ring-opening and closing of the aziridine ring, or its reaction with other functional groups, could be harnessed to create materials that can repair themselves after damage. Aziridine-derived polysulfide elastomers have already demonstrated rapid self-healing capabilities. acs.org

Furthermore, the nitrogen-rich nature of polymers derived from 2-(Aziridin-1-yl)ethanamine suggests their potential use in applications such as CO2 capture and catalysis. nih.govrsc.orgnih.govcnr.it Aziridine-functionalized carbon nanotubes have shown promise as electrocatalysts for the reduction of CO2. cnr.it The synthesis of coordination polymers using N-(2-aminoethyl)aziridine as a ligand could also lead to novel materials with interesting structural and functional properties. mdpi.com

Material TypePotential ApplicationKey Feature
Functional PolymersDrug delivery, gene therapy, stimuli-responsive systems.High density of functional groups for modification.
Self-Healing MaterialsCoatings, adhesives, structural components.Reversible bond formation based on aziridine ring chemistry.
CO2 Capture MaterialsEnvironmental remediation.High nitrogen content for CO2 adsorption.
Coordination PolymersCatalysis, sensing, gas storage.Versatile coordination chemistry of the diamine ligand.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(Aziridin-1-yl)ethanamine HCl, and how can reaction parameters be optimized to improve yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic ring-opening of aziridine derivatives or alkylation of ethanamine precursors. Reaction optimization may involve adjusting pH (e.g., using HCl for salt formation), temperature control to mitigate aziridine ring strain, and catalysts to enhance selectivity. Post-synthesis purification via recrystallization or column chromatography is critical .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • NMR : The aziridine ring protons appear as distinct multiplets in the 1H NMR spectrum (δ ~1.5–2.5 ppm), while the ethanamine chain protons resonate near δ 2.8–3.5 ppm. 13C NMR will show aziridine carbons at ~25–35 ppm and amine-related carbons at 40–50 ppm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should display a molecular ion peak at m/z 123.07 (C₄H₁₁N₂⁺) and a chloride adduct .

Advanced Research Questions

Q. What computational approaches (e.g., density functional theory, DFT) are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology : Hybrid DFT functionals (e.g., B3LYP) with basis sets like 6-31G(d) can predict molecular geometry, frontier orbitals, and reaction pathways. Exact exchange terms improve thermochemical accuracy, as demonstrated in aziridine systems .
  • Applications : Study ring-opening mechanisms under acidic conditions or nucleophilic attack sites. Compare computed vibrational spectra (IR) with experimental data to validate models.

Q. How can researchers resolve contradictions in reported biological activities of aziridine-containing analogs, such as discrepancies in receptor binding or cytotoxicity?

  • Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation or alkylation). Use competitive binding assays (e.g., radioligand displacement) and molecular docking to identify key interactions. Cross-reference with structurally related compounds like 4-chlorotryptamine derivatives to isolate aziridine-specific effects .

Q. What crystallographic strategies are effective in addressing ambiguities in the solid-state structure of aziridine derivatives like this compound?

  • Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Aziridine rings often exhibit puckering; constrain thermal parameters for light atoms (H, C, N) to improve resolution. Compare with databases (e.g., Cambridge Structural Database) to identify common packing motifs .
  • Challenges : Address disorder in the hydrochloride counterion by employing twin refinement or high-resolution synchrotron data.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound across different solvent systems?

  • Resolution : Systematically test solubility in polar (water, ethanol) and nonpolar solvents (DCM, ether) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Conflicting reports may arise from hydration states or impurities; characterize batches via elemental analysis and Karl Fischer titration .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to the reactivity of the aziridine ring?

  • Safety Protocols : Work under inert atmosphere (N₂/Ar) to prevent ring-opening via oxidation. Use cold traps during vacuum distillation. Personal protective equipment (PPE) is essential; aziridines are potential alkylating agents and may pose mutagenic risks .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC₄H₁₁ClN₂
Molecular Weight122.6 g/mol
CAS Number4025-37-0
Purity (Analytical Grade)≥98% (GC)
Solubility (Water)Highly soluble

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.